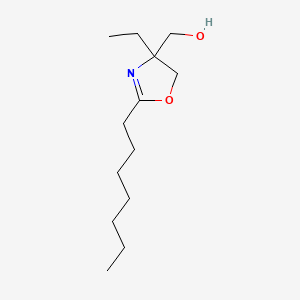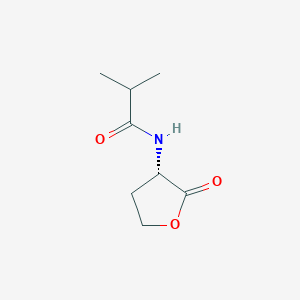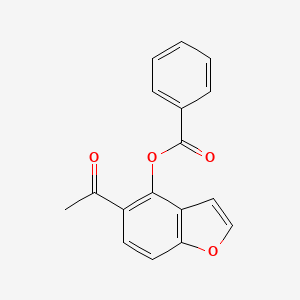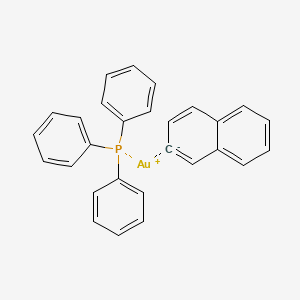
4-Ethyl-2-heptyl-2-oxazoline-4-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2-heptyl-2-oxazoline-4-methanol is an organic compound with the molecular formula C13H25NO2. It belongs to the class of oxazolines, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This compound is notable for its unique structure, which includes an ethyl group, a heptyl chain, and a hydroxymethyl group attached to the oxazoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-heptyl-2-oxazoline-4-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-ethyl-2-heptyl-2-oxazoline with formaldehyde in the presence of a base, which facilitates the formation of the hydroxymethyl group.
Reaction Conditions:
Temperature: Typically around 60-80°C
Solvent: Common solvents include methanol or ethanol
Catalyst: Basic catalysts such as sodium hydroxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on efficient use of raw materials and energy.
化学反応の分析
Types of Reactions
4-Ethyl-2-heptyl-2-oxazoline-4-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxazoline ring can be reduced to form an oxazolidine.
Substitution: The ethyl and heptyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: 4-ethyl-2-heptyl-2-oxazoline-4-carboxylic acid
Reduction: 4-ethyl-2-heptyl-2-oxazolidine-4-methanol
Substitution: Various substituted oxazolines depending on the reagents used
科学的研究の応用
4-Ethyl-2-heptyl-2-oxazoline-4-methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins, where it can act as a cross-linking agent to enhance material properties.
作用機序
The mechanism of action of 4-ethyl-2-heptyl-2-oxazoline-4-methanol depends on its application. In biological systems, it may interact with cellular membranes or proteins, disrupting normal cellular functions. The hydroxymethyl group can form hydrogen bonds with biological targets, enhancing its binding affinity.
類似化合物との比較
Similar Compounds
2-Ethyl-2-oxazoline: Lacks the heptyl and hydroxymethyl groups, making it less hydrophobic and less reactive.
4-Methyl-2-oxazoline: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and physical properties.
2-Heptyl-2-oxazoline: Similar but lacks the hydroxymethyl group, affecting its solubility and reactivity.
Uniqueness
4-Ethyl-2-heptyl-2-oxazoline-4-methanol is unique due to its combination of an ethyl group, a heptyl chain, and a hydroxymethyl group. This structure imparts specific physical and chemical properties, such as increased hydrophobicity and the ability to form hydrogen bonds, making it versatile for various applications.
特性
CAS番号 |
57101-63-0 |
|---|---|
分子式 |
C13H25NO2 |
分子量 |
227.34 g/mol |
IUPAC名 |
(4-ethyl-2-heptyl-5H-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C13H25NO2/c1-3-5-6-7-8-9-12-14-13(4-2,10-15)11-16-12/h15H,3-11H2,1-2H3 |
InChIキー |
GGTHMQKJWFHHRT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1=NC(CO1)(CC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one](/img/structure/B12888436.png)

![2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12888441.png)

![Oxazolo[4,5-C]pyridin-4-amine](/img/structure/B12888452.png)

![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-fluorobenzamide](/img/structure/B12888458.png)

![4-Cyanobenzo[d]oxazole-2-sulfonamide](/img/structure/B12888468.png)
